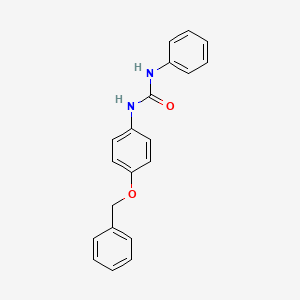

1-Phenyl-3-(4-phenylmethoxyphenyl)urea

Description

Significance of Urea (B33335) Linkages in Organic Chemistry and Materials Science

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is of paramount importance in both biological and synthetic systems. The synthesis of urea by Friedrich Wöhler in 1828 is often cited as a landmark event that marked the beginning of modern organic chemistry, as it was the first synthesis of an organic compound from inorganic starting materials. quora.com

In the realm of organic chemistry, the urea moiety is a versatile building block. The nitrogen atoms can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. researchgate.netnih.gov This dual nature facilitates the formation of strong and directional hydrogen bonds, which are crucial in molecular recognition, self-assembly, and the stabilization of protein-ligand complexes. nih.govmdpi.com

In materials science, these hydrogen bonding capabilities are harnessed to create well-ordered supramolecular structures. Urea linkages are integral to the formation of various polymers and resins, such as urea-formaldehyde resins, where they contribute to the cross-linking of polymer chains, thereby enhancing the strength and durability of the material. sinooan.com The ability of urea derivatives to form stable, predictable, non-covalent interactions makes them valuable components in the design of gels, liquid crystals, and other advanced materials.

Overview of Aryl and Diaryl Urea Frameworks in Chemical Research

Aryl and diaryl ureas are a prominent class of substituted ureas where one or both nitrogen atoms are attached to an aromatic ring. These frameworks have become a "privileged structure" in various fields of chemical research, particularly in medicinal chemistry and materials science. researchgate.net The incorporation of aryl groups introduces electronic and steric properties that can be fine-tuned to modulate the compound's behavior.

The general structure of a diaryl urea allows for significant synthetic diversification, enabling the exploration of structure-activity relationships. researchgate.net The aromatic rings can be substituted with a wide array of functional groups to influence properties such as solubility, electronic character, and binding affinity to biological targets. mdpi.com Diaryl ureas are known to be present in a number of kinase inhibitors, demonstrating their importance in drug design. researchgate.netnih.gov

The planarity of the two aryl planes in diaryl ureas can play a critical role in their co-crystallization and polymorphism, which are important considerations in materials science and pharmaceutical development. researchgate.net The urea linker itself provides a rigid and well-defined geometry, which is advantageous for creating structured molecular assemblies.

Contextualization of 1-Phenyl-3-(4-phenylmethoxyphenyl)urea within Advanced Organic Synthesis

This compound belongs to the class of unsymmetrical N,N'-diaryl ureas. Its structure features a phenyl group on one nitrogen and a 4-(phenylmethoxy)phenyl group on the other. This specific substitution pattern offers a unique combination of steric bulk and electronic properties. The phenylmethoxy (benzyloxy) group provides a degree of conformational flexibility and introduces an ether linkage, which can influence the compound's solubility and hydrogen bonding capabilities.

The synthesis of such unsymmetrical diaryl ureas typically involves the reaction of an aryl isocyanate with an aniline (B41778) derivative. wikipedia.orgnih.gov For this compound, this would likely involve the reaction of phenyl isocyanate with 4-(phenylmethoxy)aniline or the reaction of 4-(phenylmethoxy)phenyl isocyanate with aniline.

| Reactant 1 | Reactant 2 | Product |

| Phenyl isocyanate | 4-(Phenylmethoxy)aniline | This compound |

| 4-(Phenylmethoxy)phenyl isocyanate | Aniline | This compound |

Alternative synthetic routes might employ phosgene (B1210022) or its derivatives to couple the two different aniline precursors. wikipedia.org The presence of the benzyloxy group might necessitate specific reaction conditions to avoid cleavage of the ether bond, particularly under harsh acidic or basic conditions.

Current Research Landscape and Gaps Pertaining to this compound

A comprehensive review of the current scientific literature reveals a significant gap in the research specifically focused on this compound. While there is a wealth of information on the broader classes of phenylureas and diaryl ureas, detailed studies on this particular molecule are scarce. chemicalbook.comnih.gov Much of the existing research is on structurally similar compounds, such as those with smaller alkoxy groups (e.g., methoxy) or different substitution patterns. prepchem.commdpi.com

This lack of specific data presents both a challenge and an opportunity. The challenge lies in predicting the precise properties and potential applications of this compound without direct experimental evidence. The opportunity, however, is significant. The unique structural features of this compound, particularly the bulky and somewhat flexible benzyloxy group, suggest that it may possess interesting and potentially useful properties that differ from its more well-studied analogues.

Future research could focus on several key areas:

Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound in high yield and purity, followed by thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography).

Physicochemical Properties: Investigation of its solubility, melting point, thermal stability, and photophysical properties.

Supramolecular Chemistry: Exploration of its self-assembly behavior in different solvents and its ability to form co-crystals or gels.

Potential Applications: Screening for biological activity, for instance as a kinase inhibitor, or for its utility in materials science, such as in the formation of novel polymers or functional materials.

The table below summarizes some of the key properties of a related, simpler compound, Phenylurea, to provide a baseline for what might be expected for the title compound, with the understanding that the larger substituent will significantly alter these values.

| Property | Value for Phenylurea |

| Molecular Formula | C7H8N2O |

| Molecular Weight | 136.15 g/mol |

| Melting Point | 145-147 °C |

| Appearance | White to light yellow powder/crystals |

| Solubility | Soluble in water |

| Data for Phenylurea. chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5909-63-7 |

|---|---|

Molecular Formula |

C20H18N2O2 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

1-phenyl-3-(4-phenylmethoxyphenyl)urea |

InChI |

InChI=1S/C20H18N2O2/c23-20(21-17-9-5-2-6-10-17)22-18-11-13-19(14-12-18)24-15-16-7-3-1-4-8-16/h1-14H,15H2,(H2,21,22,23) |

InChI Key |

KOUXWMMYMNWSKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Phenyl 3 4 Phenylmethoxyphenyl Urea

Retrosynthetic Analysis of the 1-Phenyl-3-(4-phenylmethoxyphenyl)urea Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is at the C-N bonds of the urea (B33335) moiety. This central carbonyl group can be conceptually introduced by a variety of carbonyl sources.

Two primary disconnection pathways emerge from this analysis:

Pathway A: Disconnection of the N-C(O) bond on the phenyl-substituted side suggests aniline (B41778) and a reactive intermediate, 4-(phenylmethoxy)phenyl isocyanate, as the key precursors.

Pathway B: Alternatively, disconnecting the N-C(O) bond adjacent to the benzyloxyphenyl group points to 4-(phenylmethoxy)aniline and phenyl isocyanate as the starting materials.

Both pathways converge on the formation of an unsymmetrical urea from an amine and an isocyanate, which represents the most common and direct synthetic strategy. The choice between these pathways in a forward synthesis often depends on the commercial availability, stability, and cost of the respective isocyanate and amine precursors. Further deconstruction of the precursors, such as 4-(phenylmethoxy)aniline, leads back to simpler starting materials like 4-aminophenol (B1666318) and benzyl (B1604629) halide. The isocyanate precursors themselves can be derived from corresponding carboxylic acids or other functional groups, as will be explored in subsequent sections.

Classical Approaches to Unsymmetrical Urea Synthesis Relevant to this compound

Classical methods for forming the urea bond are well-established and remain highly relevant in organic synthesis. These approaches typically involve stoichiometric reagents to construct the carbonyl bridge between two different amine fragments.

Reaction of Amines with Isocyanates or Isocyanate Precursors

The most straightforward synthesis of this compound involves the direct reaction of an amine with an isocyanate. mdpi.com This method is highly efficient and generally proceeds under mild conditions. Following the retrosynthetic pathways:

Route 1: 4-(Phenylmethoxy)aniline can be treated with phenyl isocyanate.

Route 2: Aniline can be reacted with 4-(phenylmethoxy)phenyl isocyanate.

The reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate. The process is often carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. The reactions are typically high-yielding, with the desired urea product often precipitating from the reaction mixture, allowing for simple isolation by filtration. nih.govnih.gov Several studies on diarylurea synthesis report yields for this type of reaction ranging from 64% to over 90%. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| Phenyl Isocyanate | 4-(Phenylmethoxy)aniline | This compound | Aprotic solvent (THF, DCM), Room Temp |

| Aniline | 4-(Phenylmethoxy)phenyl Isocyanate | This compound | Aprotic solvent (THF, DCM), Room Temp |

Utility of Carbonyldiimidazole (CDI) and Phosgene (B1210022)/Triphosgene (B27547) Derivatives

Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene and serves as an efficient carbonyl-transfer agent. youtube.com The synthesis of an unsymmetrical urea using CDI is typically a two-step, one-pot process:

The first amine (e.g., aniline) reacts with CDI to form a carbamoylimidazole intermediate. acs.org

Addition of the second amine (e.g., 4-(phenylmethoxy)aniline) displaces the imidazole (B134444) group to form the final unsymmetrical urea. researchgate.net

This method avoids the formation of symmetrical urea byproducts, which can be a challenge in other methods. acs.org The byproducts of the reaction, carbon dioxide and imidazole, are generally easy to remove. researchgate.net

Phosgene and its Derivatives: Phosgene (COCl₂) and its solid, safer-to-handle surrogate, triphosgene (bis(trichloromethyl) carbonate), are highly effective reagents for urea synthesis. researchgate.net The reaction proceeds by converting one of the amine components (e.g., aniline) into its corresponding isocyanate in situ. mdpi.com This is immediately followed by the addition of the second amine (4-(phenylmethoxy)aniline) to the reaction mixture, which traps the isocyanate to yield the desired urea. mdpi.com While highly effective, the extreme toxicity of phosgene necessitates stringent safety precautions. tandfonline.com

| Carbonyl Source | Amine 1 | Amine 2 | Intermediate | Key Features |

| Carbonyldiimidazole (CDI) | Aniline | 4-(Phenylmethoxy)aniline | Carbamoylimidazole | Safe; mild conditions; clean byproducts (CO₂, imidazole). youtube.comresearchgate.net |

| Triphosgene | Aniline | 4-(Phenylmethoxy)aniline | Phenyl isocyanate (in situ) | Solid phosgene equivalent; highly efficient; requires careful handling. mdpi.com |

Curtius Rearrangement and Related Pathways for Aryl Isocyanate Generation

The Curtius rearrangement provides an indirect route to the isocyanate precursors required for urea synthesis, starting from carboxylic acids. wikipedia.orgresearchgate.net This thermal or photochemical decomposition of an acyl azide (B81097) leads to an isocyanate with the loss of nitrogen gas. wikipedia.org

To synthesize this compound, one could envision two applications of this rearrangement:

Generation of Phenyl Isocyanate: Benzoic acid is converted to benzoyl azide, which then rearranges to phenyl isocyanate.

Generation of 4-(Phenylmethoxy)phenyl Isocyanate: 4-(Phenylmethoxy)benzoic acid is converted to its acyl azide, followed by rearrangement.

The acyl azide is typically formed from the corresponding carboxylic acid, often via an acyl chloride or by using reagents like diphenyl phosphorazidate (DPPA). nih.gov The generated isocyanate is not isolated but is trapped in situ by adding the second amine component to the reaction mixture, affording the unsymmetrical urea. acs.org This one-pot procedure is versatile and tolerant of various functional groups. acs.orgnih.gov The key advantage is the ability to generate the required isocyanate from a stable and often more accessible carboxylic acid precursor. researchgate.net The rearrangement proceeds with full retention of the migrating group's configuration. wikipedia.org

Modern Catalytic Methods for Urea Bond Formation in this compound Synthesis

Modern synthetic chemistry increasingly focuses on developing catalytic methods that are more atom-economical and environmentally benign than classical stoichiometric approaches.

Transition-Metal Catalyzed Carbonylation Strategies

Transition-metal catalysis offers a powerful tool for constructing ureas directly from amines and a carbonyl source, typically carbon monoxide (CO) or a CO surrogate. acs.orgoup.com Palladium-catalyzed oxidative carbonylation is a prominent example. researchgate.net

In a potential synthesis of this compound, this method could involve the coupling of aniline and 4-(phenylmethoxy)aniline in the presence of a palladium catalyst, an oxidant, and a source of CO. nih.gov However, achieving high selectivity in the cross-coupling of two different amines to form an unsymmetrical urea can be challenging, often leading to mixtures of symmetrical and unsymmetrical products. oup.com

A more controlled approach involves the carbonylation of an aryl halide. For instance, 4-benzyloxy-iodobenzene could be subjected to palladium-catalyzed carbonylation in the presence of aniline. A related strategy uses aryl iodides, sodium azide, and an amine with a palladium catalyst and a CO surrogate like chromium hexacarbonyl (Cr(CO)₆). chemistryviews.org This process involves carbonylation of the aryl iodide, followed by azide substitution, a Curtius rearrangement to the isocyanate, and subsequent trapping by the amine to give the final urea product. chemistryviews.org These methods avoid the direct handling of toxic and flammable CO gas by using stable metal carbonyls as CO sources. acs.orgchemistryviews.org

| Catalyst System | Substrates | Carbonyl Source | Key Features |

| Palladium(II) complexes | Aniline + 4-(Phenylmethoxy)aniline | Carbon Monoxide (CO) | Atom-economical; risk of forming symmetrical byproducts. oup.comresearchgate.net |

| Pd(OAc)₂ / PPh₃ | 4-Benzyloxy-iodobenzene + Aniline + NaN₃ | Chromium Hexacarbonyl (Cr(CO)₆) | Uses a stable solid CO source; proceeds via an in situ Curtius rearrangement. chemistryviews.org |

| Palladium complexes | Amines | Molybdenum Hexacarbonyl (Mo(CO)₆) | Safe and stable solid carbonyl source; mild reaction conditions. acs.org |

Green Chemistry Approaches to Urea Synthesis

The synthesis of diaryl ureas, including this compound, has traditionally relied on methods involving hazardous reagents such as phosgene and isocyanates. thieme-connect.com However, the principles of green chemistry have spurred the development of more environmentally benign alternatives. These approaches focus on reducing waste, avoiding toxic substances, and improving energy efficiency.

Key green strategies applicable to the synthesis of the target compound include:

Phosgene-Free Routes: A significant advancement in urea synthesis is the move away from highly toxic phosgene and its derivatives. One prominent green alternative involves the use of carbamate (B1207046) intermediates. thieme-connect.comresearchgate.net For instance, an N-aryl-O-phenyl carbamate can be reacted with an amine to produce an unsymmetrical diaryl urea. This method circumvents the need for isolating volatile and hazardous isocyanates. thieme-connect.com

Isocyanate Surrogates: Instead of using pre-formed isocyanates, which are often toxic and moisture-sensitive, in-situ generation from safer precursors is a preferred green method. 3-Substituted dioxazolones have been identified as effective isocyanate surrogates that decompose under mild heating to form the isocyanate, which then reacts with an amine in the same pot to yield the desired urea. tandfonline.com

Use of Greener Solvents: The choice of solvent plays a critical role in the environmental impact of a synthetic process. Research has demonstrated the efficacy of bio-alternative solvents like Cyrene for urea synthesis, which can replace more toxic and commonly used solvents such as dimethylformamide (DMF). rsc.org Studies have also explored the use of water as a solvent, which can facilitate the reaction and simplify product purification through precipitation. tandfonline.com

Catalytic Approaches: The direct carbonylation of amines with carbon dioxide (CO2) is an attractive green route, as it utilizes a renewable and non-toxic C1 source. thieme-connect.com While this method often requires specific catalysts and conditions, it represents a significant step towards more sustainable urea production.

The following table compares traditional methods with greener alternatives for diaryl urea synthesis.

| Feature | Traditional Method (Isocyanate-based) | Green Alternative (e.g., Carbamate-based) |

| Carbonyl Source | Phenyl Isocyanate (often from phosgene) | Diphenyl Carbonate, CO2, Dioxazolones thieme-connect.comresearchgate.nettandfonline.com |

| Reagent Hazard | High (toxic, moisture-sensitive isocyanates) | Low to moderate (stable, less toxic precursors) thieme-connect.com |

| Solvents | Often chlorinated solvents or polar aprotics (e.g., DMF) | Bio-solvents (e.g., Cyrene), alcohols, water tandfonline.comrsc.org |

| Byproducts | Can include toxic residues | Often less hazardous (e.g., phenol, which can be recycled) thieme-connect.com |

| Operational Safety | Requires stringent handling procedures | Operationally simpler and safer thieme-connect.com |

Optimization of Reaction Parameters and Yield Enhancement for this compound

Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters. The interplay between solvent, temperature, catalyst, and purification method is critical to the success of the synthesis.

Solvent Effects and Temperature Control

The solvent medium can significantly influence reaction rates and yields in diaryl urea synthesis. The ideal solvent should dissolve the reactants, facilitate the reaction, and ideally, allow for easy product isolation.

Studies on analogous diaryl urea syntheses have shown that solvent polarity and proticity are key factors. tandfonline.com For example, in the reaction of isocyanate surrogates with amines, polar protic solvents like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) have demonstrated high efficacy, leading to excellent yields. tandfonline.com Water has also been used successfully, with the advantage that the often-insoluble diaryl urea product precipitates out, simplifying purification. tandfonline.com

The table below, based on findings for similar diaryl urea syntheses, illustrates the impact of solvent choice on product yield. tandfonline.com

| Solvent | Yield (%) |

| Methanol (MeOH) | 98 |

| Ethanol (EtOH) | 95 |

| Water (H2O) | 51 |

| Acetonitrile (MeCN) | 88 |

| Tetrahydrofuran (THF) | 85 |

Catalyst Selection and Loading

While the direct reaction of phenyl isocyanate with 4-(phenylmethoxy)aniline does not typically require a catalyst, many modern and greener synthetic routes rely on catalysis. Palladium-catalyzed C-N cross-coupling reactions, for instance, have emerged as a powerful method for forming the urea linkage from precursors like benzylurea (B1666796) and aryl halides. nih.gov

In such catalytic systems, the choice of the palladium precursor, the ligand, and the base are all critical for achieving high yields. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The base is required to activate the urea nucleophile. Optimization studies for similar reactions have identified specific combinations of ligands and bases that are particularly effective. nih.gov

Catalyst loading is another important parameter. While higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate purification due to residual metal contamination. Therefore, the goal is to use the minimum effective amount of catalyst. Typically, palladium catalyst loadings are in the range of 1-5 mol%.

The following table summarizes catalyst systems used in analogous Pd-catalyzed urea arylations. nih.gov

| Pd Source | Ligand | Base | Yield (%) |

| Pd(OAc)2 | RuPhos | NaOtBu | 91 |

| Pd2(dba)3 | XPhos | K3PO4 | 85 |

| Pd(OAc)2 | SPhos | K2CO3 | 78 |

| Pd2(dba)3 | BrettPhos | Cs2CO3 | 90 |

Purification Techniques and Strategies

The final stage in the synthesis of this compound is purification, which is essential to remove unreacted starting materials, catalysts, and byproducts. Given that the target compound is a solid at room temperature, several standard techniques are applicable.

Recrystallization: This is one of the most common and effective methods for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. researchgate.net Suitable solvents for diaryl ureas often include ethanol, methanol, or mixtures of solvents like ethyl acetate (B1210297) and hexane. researchgate.net

Washing/Trituration: After filtration, the crude solid product can be washed with a solvent in which the desired compound is insoluble, but the impurities are soluble. This simple technique can significantly improve purity. For instance, washing with diethyl ether is a common practice to remove non-polar impurities. nih.gov

Column Chromatography: For difficult separations or to achieve very high purity, silica (B1680970) gel column chromatography is the method of choice. The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity. The components of the mixture travel down the column at different rates and are collected as separate fractions.

Urea Complexation: In specific contexts, urea itself can be used as a purification agent through a process called urea complexation or adduction. This technique is primarily used to separate molecules based on their shape, such as separating linear long-chain fatty acids from branched ones, and is less commonly applied to the purification of urea derivatives themselves. researchgate.net

The choice of purification strategy depends on the scale of the reaction, the nature of the impurities, and the required final purity of the this compound.

Advanced Spectroscopic and Structural Characterization of 1 Phenyl 3 4 Phenylmethoxyphenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For 1-Phenyl-3-(4-phenylmethoxyphenyl)urea, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl and phenoxymethylphenyl rings would appear in the downfield region, typically between δ 6.8 and 7.5 ppm. The protons of the monosubstituted phenyl ring would likely show a complex multiplet pattern. The protons of the 1,4-disubstituted phenoxymethylphenyl ring would be expected to appear as two doublets, characteristic of an AA'BB' system. The benzylic protons of the phenylmethoxy group (–O–CH₂–Ph) would give a singlet at approximately δ 5.0 ppm. The two N-H protons of the urea (B33335) linkage would be observed as broad singlets in the region of δ 8.0 to 9.5 ppm, and their chemical shift could be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information about the carbon framework of the molecule. The carbonyl carbon of the urea group is expected to have a chemical shift in the range of δ 150-155 ppm. The aromatic carbons would resonate in the region of δ 110-160 ppm. The benzylic carbon of the phenylmethoxy group would appear around δ 70 ppm. The number of distinct signals in the aromatic region would confirm the symmetry of the substitution patterns on the phenyl rings.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 | m |

| -O-CH₂-Ph | ~5.0 | s |

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O | 150 - 155 |

| Aromatic-C | 110 - 160 |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional NMR techniques would be crucial for the unambiguous assignment of the ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the ortho, meta, and para protons on the phenyl rings, helping to delineate the spin systems within the aromatic regions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting the different structural fragments of the molecule. For example, correlations from the N-H protons to the carbonyl carbon and adjacent aromatic carbons would confirm the urea linkage and its connectivity to the phenyl rings.

Variable Temperature NMR for Conformational Studies

Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the molecule, such as restricted rotation around the C-N bonds of the urea moiety or the C-O bond of the phenylmethoxy group. At different temperatures, changes in the line shape of the NMR signals, such as broadening or coalescence, could indicate the presence of dynamic processes. By analyzing these changes, the energy barriers for these conformational interchanges could be determined.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

N-H Stretching: The N-H stretching vibrations of the urea group would appear as one or two bands in the region of 3300-3400 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band corresponding to the C=O stretching of the urea carbonyl group would be prominent around 1630-1680 cm⁻¹.

N-H Bending (Amide II): The N-H bending vibration coupled with C-N stretching would be observed in the range of 1550-1620 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the urea and the aromatic amine would appear in the 1200-1400 cm⁻¹ region.

C-O Stretching: The C-O-C stretching of the ether linkage would be visible around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Expected FT-IR Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3400 |

| C=O Stretch | 1630 - 1680 |

| N-H Bend | 1550 - 1620 |

| C-O Stretch | 1040 - 1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to confirm its elemental composition. For this compound (molecular formula C₂₀H₁₈N₂O₂), HRMS would be used to measure the exact mass of its molecular ion (e.g., [M+H]⁺), and this experimental value would be compared to the theoretically calculated mass. A close match between the observed and calculated mass would provide strong evidence for the compound's identity. However, specific HRMS data for this compound is not found in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the compound's structure. For substituted ureas, fragmentation typically occurs at the C-N bonds of the urea linkage. researchgate.netnih.gov Analysis of these fragments would help to confirm the connectivity of the phenyl and the 4-(phenylmethoxy)phenyl groups to the central urea moiety. A detailed study of the fragmentation patterns under different conditions would allow for the elucidation of specific fragmentation pathways, but such studies for the target compound have not been located.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Unit Cell Parameters and Space Group Determination

Once a suitable crystal is obtained, X-ray diffraction analysis yields the fundamental parameters of its crystal lattice, known as the unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ). This analysis also determines the crystal's space group, which describes the symmetry of the arrangement of molecules within the crystal. nih.gov This foundational crystallographic data is not available for the specified compound.

Molecular Conformation and Packing Arrangements

The ultimate result of a successful X-ray crystal structure determination is a detailed model of the molecule's conformation in the solid state, including bond lengths, bond angles, and torsion angles. It also reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds. nih.gov For urea derivatives, hydrogen bonding involving the N-H groups is a key feature influencing the molecular packing. nih.gov Without experimental data, a discussion of the specific conformation and packing of this compound would be purely speculative.

Despite a comprehensive search for the crystal structure of this compound, no specific crystallographic data, including details on intermolecular interactions such as hydrogen bonding and π-stacking for this exact compound, could be located in the publicly accessible scientific literature and databases.

Consequently, the advanced spectroscopic and structural characterization, specifically the analysis of its solid-state intermolecular interactions as requested, cannot be provided at this time. Detailed research findings and data tables concerning hydrogen bond distances, angles, and π-stacking parameters are contingent on the availability of an experimentally determined crystal structure, which appears to be unpublished or otherwise unavailable.

General principles of solid-state chemistry suggest that urea derivatives like this compound would likely exhibit N-H···O=C hydrogen bonds, a common motif in the crystal structures of ureas. Additionally, the presence of multiple phenyl rings indicates a potential for π-π stacking interactions. However, without precise crystallographic data, any description of these interactions would be purely speculative and would not meet the required standard of a detailed, scientifically accurate analysis based on research findings.

Therefore, section 3.4.4 of the article, focusing on the intermolecular interactions in the solid state of this compound, cannot be generated.

Computational and Theoretical Investigations of 1 Phenyl 3 4 Phenylmethoxyphenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of molecules. For 1-Phenyl-3-(4-phenylmethoxyphenyl)urea, these calculations reveal the most stable three-dimensional arrangement of its atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies for Ground State Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry of molecules in their ground state, which corresponds to the most stable arrangement of atoms at 0 Kelvin. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can predict key structural parameters like bond lengths and angles.

For diarylurea compounds, which are structurally analogous to this compound, DFT studies have shown that the urea (B33335) moiety and the attached phenyl rings are not always coplanar. The degree of planarity is influenced by the nature and position of substituents on the phenyl rings. In the case of 1,3-diphenylurea (B7728601), a foundational diarylurea, the bond lengths within the urea core are intermediate between single and double bonds, indicating electron delocalization. The C=O bond, for instance, is typically around 1.25 Å, while the C-N bonds are approximately 1.38 Å. The bond angles around the central carbon and nitrogen atoms are close to 120°, consistent with sp² hybridization.

Table 1: Representative Optimized Geometrical Parameters for a Diarylurea Core (e.g., 1,3-diphenylurea) calculated using DFT/B3LYP

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.252 | O-C-N1 | 122.5 |

| C-N1 | 1.385 | O-C-N2 | 122.4 |

| C-N2 | 1.386 | N1-C-N2 | 115.1 |

| N1-H1 | 1.012 | C-N1-C(phenyl) | 127.8 |

| N2-H2 | 1.013 | C-N2-C(phenyl) | 127.9 |

Note: These are representative values for a generic 1,3-diphenylurea core and may vary slightly for this compound due to the presence of the phenylmethoxy group.

Ab Initio Methods for Electronic Structure Refinement

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can be used to refine the electronic structure calculations obtained from DFT. While computationally more demanding, ab initio methods can provide a more accurate description of electron correlation effects, which are important for understanding the subtle electronic properties of molecules. For urea and its derivatives, ab initio calculations have been employed to investigate aspects like proton affinities and the nature of hydrogen bonding.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide several descriptors that help in understanding and predicting how this compound might behave in chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

For diarylurea derivatives, the HOMO is typically localized on the more electron-rich phenyl ring and the urea linkage, while the LUMO is often distributed over the other phenyl ring and the carbonyl group. In this compound, the phenylmethoxy group is electron-donating, which would likely lead to a higher energy HOMO localized on that side of the molecule.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Diarylurea

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.65 |

Note: These values are illustrative for a substituted diarylurea and would be specific to the exact computational method and basis set used for this compound.

Electrostatic Potential Surfaces (EPS) and Charge Distribution

An Electrostatic Potential Surface (EPS), also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. In an EPS map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For a diarylurea like this compound, the EPS would show a significant negative potential around the oxygen atom of the carbonyl group, making it a primary site for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the N-H groups would exhibit a positive potential, identifying them as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

NBO analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. For instance, it can reveal the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. These interactions contribute to the stability of the molecule and influence its geometry and reactivity. A key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy of these donor-acceptor interactions.

In diarylureas, significant stabilization energies are typically observed for the interactions between the nitrogen lone pairs and the antibonding orbital of the carbonyl group (n(N) → π*(C=O)), which is indicative of resonance within the urea moiety.

Table 3: Representative NBO Second-Order Perturbation Energies for Intramolecular Interactions in a Diarylurea

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(N1) | π(C=O) | 45.2 |

| LP(N2) | π(C=O) | 43.8 |

| LP(O) | σ(C-N1) | 5.1 |

| LP(O) | σ(C-N2) | 5.3 |

Note: LP denotes a lone pair, π and σ* denote antibonding orbitals. These values are representative and would be specific to the calculated structure of this compound.*

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure and flexibility of this compound are critical determinants of its intermolecular interactions and self-assembly behavior. Computational methods provide a powerful lens through which to explore the molecule's conformational preferences and the energetic barriers that separate different spatial arrangements.

Torsional Scans and Potential Energy Surfaces

To map the conformational landscape of this compound, torsional scans are computationally performed. These scans involve the systematic rotation around key single bonds (dihedral angles) while optimizing the rest of the molecular geometry at each step. The resulting data are used to construct a potential energy surface (PES), which illustrates the energy of the molecule as a function of its geometry.

A representative, hypothetical potential energy surface for the rotation around a key C-N bond is shown below. Such a surface would be generated using quantum mechanical calculations, for instance, with Density Functional Theory (DFT).

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.0 | Eclipsed (High Energy) |

| 60 | 1.5 | Gauche |

| 120 | 2.0 | Partially Eclipsed |

| 180 | 0.0 | Anti (Low Energy) |

| 240 | 2.0 | Partially Eclipsed |

| 300 | 1.5 | Gauche |

Note: The data in this table is illustrative and represents a typical energy profile for such a bond rotation. Actual values would be derived from specific DFT calculations.

The rotational barrier for C(sp²)-N bonds in urea derivatives is generally found to be in the range of 8-10 kcal/mol, indicating a significant degree of double bond character due to resonance. researchgate.net

Identification of Stable Conformers and Transition States

From the potential energy surface, stable conformers correspond to the local energy minima, while transition states represent the energy maxima that connect these minima. For N,N'-diaryl ureas, several conformers can be identified based on the orientation of the aryl groups relative to the urea plane. These are often referred to as 'endo' (aryl groups on the same side) and 'exo' (aryl groups on opposite sides) conformers. nih.govmanchester.ac.uk

Computational studies on related N,N'-diaryl ureas have shown that 'endo' conformers, particularly those allowing for intramolecular interactions, are often energetically preferred. nih.govmanchester.ac.uk The relative energies of these conformers are influenced by a delicate balance of steric hindrance and weak intramolecular forces.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Endo-1 (Global Minimum) | Both aryl groups are cis to the carbonyl oxygen, allowing for potential π-stacking. | 0.00 |

| Endo-2 | One aryl group is cis and the other is rotated. | 1.25 |

| Exo-1 | One aryl group is cis and the other is trans to the carbonyl oxygen. | 2.50 |

| Exo-2 | Both aryl groups are trans to the carbonyl oxygen. | 3.75 |

Note: The relative energies and descriptions are based on general findings for diaryl ureas and would require specific calculations for this compound.

Transition states between these conformers would exhibit geometries where steric hindrance is maximized, for example, when the bulky aryl groups are eclipsing each other during rotation. The energy barriers for these transitions provide insight into the molecule's dynamic behavior in solution.

Intermolecular Interactions and Self-Assembly Propensities

The arrangement of molecules of this compound in the solid state and in solution is governed by a variety of non-covalent interactions. Understanding these interactions is key to predicting its self-assembly properties.

Dimerization and Higher-Order Aggregate Formation Modeling

The urea moiety is well-known for its ability to form strong, directional hydrogen bonds, leading to the formation of dimers and higher-order aggregates. The most common motif is the R²₂(8) hydrogen-bonded dimer, where two urea molecules are linked by a pair of N-H···O=C hydrogen bonds. nih.gov

Computational modeling can be used to predict the dimerization energy and the geometry of these aggregates. Such calculations typically involve optimizing the geometry of a dimer and comparing its energy to that of two isolated monomers.

| Dimer Type | Interaction Motif | Calculated Dimerization Energy (kcal/mol) |

|---|---|---|

| Head-to-Head | R²₂(8) N-H···O=C hydrogen bonds | -15 to -20 |

| Stacked | π-π stacking of phenyl rings | -5 to -10 |

| Head-to-Tail | N-H···π and C-H···O interactions | -8 to -12 |

Note: These energy values are estimates based on typical interaction strengths for similar systems and would be quantified by specific computational studies.

The formation of higher-order aggregates, such as tapes or sheets, can be modeled by extending the dimeric structures and calculating the cohesive energy of the resulting assembly.

Hydrogen Bonding Network Prediction

The primary intermolecular interaction driving the self-assembly of this compound is hydrogen bonding. The urea group provides two hydrogen bond donors (the N-H groups) and one strong hydrogen bond acceptor (the carbonyl oxygen). This arrangement facilitates the formation of robust one-dimensional hydrogen-bonded chains or tapes. researchgate.net

In the solid state, these tapes can further interact with each other through weaker interactions to form a three-dimensional crystal lattice. The presence of the ether oxygen in the phenylmethoxyphenyl group can also introduce additional, albeit weaker, hydrogen bonding possibilities, potentially leading to more complex network structures. Computational analysis of the crystal packing can reveal the predominant hydrogen bonding motifs and their geometric parameters.

π-π Stacking and C-H···π Interactions

The aromatic rings in this compound play a crucial role in the stabilization of its aggregated structures through π-π stacking and C-H···π interactions.

π-π Stacking: The phenyl and phenylmethoxyphenyl groups can engage in face-to-face or offset π-π stacking interactions. These interactions are driven by a combination of electrostatic and dispersion forces. mdpi.com The presence of the electron-donating phenylmethoxy group can influence the electrostatic potential of the attached phenyl ring, potentially enhancing its stacking interactions with the unsubstituted phenyl ring. Computational studies on related aromatic systems can provide insights into the preferred geometries and interaction energies of these stacking arrangements. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules. For this compound, MD simulations provide critical insights into its structural flexibility and interactions with its environment at an atomic level. These simulations model the movement of atoms over time by solving Newton's equations of motion, offering a dynamic perspective that complements static computational methods.

The conformational landscape of this compound is characterized by the rotational freedom around several key single bonds. MD simulations can explore this landscape, revealing the preferred conformations and the energy barriers between them. In both solution and the solid state, the molecule's shape is largely dictated by the torsional angles between the urea bridge and the flanking phenyl and phenoxyphenyl groups.

In solution, the molecule is expected to exhibit significant conformational flexibility. The urea moiety itself can adopt different arrangements, and studies on similar N,N'-diaryl ureas suggest a dynamic equilibrium between various conformers. researchgate.net The phenyl rings are also subject to rotation, which can be influenced by interactions with solvent molecules. The benzyloxy group introduces additional degrees of freedom, allowing the terminal phenyl ring to adopt a wide range of orientations relative to the rest of the molecule.

In the solid state, the conformational freedom is significantly restricted by crystal packing forces. Intermolecular hydrogen bonding, a common feature in crystalline ureas, plays a crucial role in dictating the observed conformation. researchgate.net MD simulations of the crystalline form can elucidate the nature and strength of these interactions and predict how they influence the molecular geometry.

To illustrate the conformational preferences, a hypothetical distribution of key dihedral angles from an MD simulation in an aqueous solution is presented in Table 1.

| Dihedral Angle | Mean Value (degrees) | Standard Deviation (degrees) |

| C1-N1-C(O)-N2 | 175.2 | 15.8 |

| N1-C(O)-N2-C2 | 170.5 | 20.3 |

| C(O)-N2-C2-C3 | 45.1 | 30.5 |

| C5-O-C6-C7 | 110.9 | 25.1 |

| Table 1: Hypothetical dihedral angle distributions for this compound in aqueous solution from a molecular dynamics simulation. The atom numbering corresponds to a standard IUPAC naming scheme. |

The interaction of this compound with its surrounding solvent is critical to understanding its behavior in different chemical environments. MD simulations can model these interactions in explicit detail, providing insights into solvation thermodynamics and the structuring of the solvent around the solute.

In a polar protic solvent like water, the urea moiety is expected to form strong hydrogen bonds with solvent molecules. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H groups act as hydrogen bond donors. These interactions are fundamental to the molecule's solubility and can influence its conformational preferences.

In a nonpolar solvent, such as hexane, the interactions are dominated by weaker van der Waals forces. The aromatic rings of this compound can engage in favorable π-π stacking interactions with other solute molecules or with aromatic solvents.

The relative strength of these interactions can be quantified by calculating the potential of mean force (PMF) for the association of the molecule with different solvent types. A hypothetical summary of interaction energies derived from MD simulations in different solvent models is presented in Table 2.

| Solvent Model | Solute-Solvent Interaction Energy (kcal/mol) |

| Water (TIP3P) | -25.8 |

| Methanol (B129727) | -20.1 |

| Dimethyl Sulfoxide (DMSO) | -22.5 |

| Hexane | -12.3 |

| Table 2: Hypothetical average solute-solvent interaction energies for this compound in various model solvent systems as determined by molecular dynamics simulations. |

These simulations reveal that the dynamic behavior of this compound is a complex interplay of its intrinsic conformational preferences and its interactions with the surrounding medium.

Structure Reactivity Relationships and Chemical Transformations of 1 Phenyl 3 4 Phenylmethoxyphenyl Urea

Influence of Substituents on Urea (B33335) Bond Reactivity

The urea functional group (-NH-CO-NH-) is characterized by delocalization of the nitrogen lone pairs into the carbonyl group, which imparts a partial double bond character to the C-N bonds and reduces the basicity of the nitrogen atoms compared to amines. The nature of the substituents on the nitrogen atoms significantly modulates this electronic environment.

The reactivity of the urea bond in 1-Phenyl-3-(4-phenylmethoxyphenyl)urea is influenced by the electronic properties of its two distinct aryl substituents.

Phenyl Group : The phenyl group attached to one of the urea nitrogens acts primarily as an electron-withdrawing group through an inductive effect (-I). While it can donate π-electron density through resonance (+M), the inductive effect typically dominates, slightly decreasing the electron density on the adjacent nitrogen atom. This reduction in electron density makes the nitrogen less nucleophilic and the N-H proton slightly more acidic.

4-Phenylmethoxyphenyl Group : This substituent, also known as a benzyloxyphenyl group, has a more complex electronic influence. The oxygen atom of the ether linkage is strongly electron-donating through resonance (+M effect) to the phenyl ring it is attached to. This effect increases the electron density at the ortho and para positions of that ring. Since the urea linkage is at the para position, the nitrogen atom attached to this ring becomes more electron-rich and thus more nucleophilic than the nitrogen attached to the unsubstituted phenyl group. This increased electron density on the nitrogen enhances the delocalization into the urea carbonyl, strengthening the corresponding C-N bond.

The net result is an asymmetric electronic distribution across the urea moiety. The nitrogen atom bonded to the 4-phenylmethoxyphenyl group is more electron-rich, while the nitrogen bonded to the phenyl group is comparatively electron-poorer. This asymmetry can direct the regioselectivity of certain reactions, such as alkylation or acylation at the more nucleophilic nitrogen.

Furthermore, steric repulsion between the aryl groups and the carbonyl oxygen influences the molecule's preferred conformation. In diaryl ureas, free rotation around the C-N bonds is hindered, which can disrupt the planarity of the N-C(O)-N system. This twisting reduces the orbital overlap necessary for maximum resonance stabilization. The resulting conformation affects the molecule's ability to participate in intermolecular hydrogen bonding, a key interaction for diaryl ureas. While the urea moiety is an excellent hydrogen bond donor (two N-H groups) and acceptor (C=O group), significant twisting can alter the geometry required for forming strong, ordered hydrogen-bonded networks in the solid state or in solution.

Chemical Stability and Degradation Pathways

Diaryl ureas are generally recognized as chemically stable compounds, a property that contributes to their use in various applications, including pharmaceuticals and polymers. Their degradation typically requires forcing conditions such as high temperatures or harsh chemical reagents.

The urea linkage is fundamentally an amide-like bond and is susceptible to hydrolysis to yield the corresponding amines and carbon dioxide. However, the resonance stabilization of the C-N bonds makes diaryl ureas quite resistant to hydrolysis under neutral conditions. The degradation process is typically slow and requires catalysis by strong acids or bases.

Acid-Catalyzed Hydrolysis : Under strong acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis : Under strong basic conditions, a hydroxide (B78521) ion can directly attack the carbonyl carbon. This pathway is generally less efficient for ureas than for esters or simple amides due to the lower electrophilicity of the carbonyl carbon.

The diaryl urea functional group is notably resistant to chemical oxidation and reduction under standard laboratory conditions. uw.edu

Oxidative Stability : The urea moiety itself is highly stable towards oxidation. Degradation under strong oxidative conditions would likely occur at other sites within the this compound molecule. The most probable site of oxidative attack is the benzylic methylene (B1212753) (-CH₂-) bridge in the phenylmethoxy group, which could be oxidized to a carbonyl group. The aromatic rings could also undergo oxidation under harsh conditions, but this would require potent oxidizing agents.

Reductive Stability : The carbonyl group of urea is not easily reduced by common reducing agents like sodium borohydride. Catalytic hydrogenation under forcing conditions (high pressure and temperature) could potentially reduce the aromatic rings, but the urea linkage itself is generally inert to these conditions. The C-O bond in the benzyl (B1604629) ether group may be susceptible to cleavage via hydrogenolysis.

The thermal stability of N,N'-diaryl ureas is high, but they will decompose at elevated temperatures. The primary thermal degradation pathway for diaryl ureas is the reversible cleavage of a C-N bond to form an isocyanate and an amine. nih.gov For this compound, this decomposition would yield phenyl isocyanate and 4-(phenylmethoxy)aniline.

Studies on the closely related model compound 1,3-diphenyl urea (DPU) demonstrate that this decomposition occurs at temperatures above 350°C. The process is efficient, with high conversion and selectivity to the corresponding isocyanate and amine products. mdpi.com The data from these studies can be used to model the expected thermal behavior of this compound.

| Temperature (°C) | DPU Conversion (mol%) | Phenyl Isocyanate Yield (mol%) | Aniline (B41778) Yield (mol%) |

|---|---|---|---|

| 350 | 70 | ~70 | ~70 |

| 400 | 85 | ~85 | ~85 |

| 450 | 90 | ~90 | ~90 |

Data adapted from studies on the model compound 1,3-diphenyl urea and represent expected trends for this compound. Actual values may vary. mdpi.com

This decomposition pathway is significant in the context of polyurethane recycling, where the cleavage of urea linkages is a critical step in recovering valuable monomer feedstocks. mdpi.com

Derivatization and Functionalization Strategies of this compound

This compound possesses multiple reactive sites that allow for a variety of chemical modifications. The structure contains two distinct phenyl rings, a urea linkage with two reactive N-H bonds, and a benzyl ether bridge, each offering opportunities for targeted derivatization.

The two aromatic rings in this compound exhibit different reactivities towards electrophilic attack due to the distinct electronic effects of their substituents.

The 4-phenylmethoxyphenyl ring (Ring B) is substituted by both the urea linkage (-NHC(=O)NHPh) at C-1 and a phenylmethoxy (benzyloxy) group (-OCH₂Ph) at C-4. The benzyloxy group is a powerful activating group and an ortho, para-director. libretexts.orglibretexts.org Its oxygen atom strongly donates electron density to the ring through resonance, significantly increasing its nucleophilicity. msu.edu The urea substituent is also an ortho, para-director. Since the two groups are para to each other, electrophilic attack will be directed to the positions ortho to the more powerful activating group, the benzyloxy substituent (C-3 and C-5). libretexts.org Given the high activation provided by the benzyloxy group, substitutions on this ring are expected to proceed under milder conditions than on Ring A.

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be employed to functionalize these rings. uomustansiriyah.edu.iqbyjus.com The regiochemical outcomes are predictable based on the directing effects of the existing substituents.

| Reaction | Reagents | Target Ring | Predicted Major Product(s) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Ring A | 1-(4-Bromophenyl)-3-(4-phenylmethoxyphenyl)urea and 1-(2-Bromophenyl)-3-(4-phenylmethoxyphenyl)urea |

| Bromination | Br₂, CH₃COOH | Ring B | 1-(3-Bromo-4-(phenylmethoxy)phenyl)-3-phenylurea |

| Nitration | HNO₃, H₂SO₄ | Ring A | 1-(4-Nitrophenyl)-3-(4-phenylmethoxyphenyl)urea |

| Nitration | HNO₃, CH₃COOH | Ring B | 1-(3-Nitro-4-(phenylmethoxy)phenyl)-3-phenylurea |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ring B | 1-(3-Acetyl-4-(phenylmethoxy)phenyl)-3-phenylurea |

The two nitrogen atoms of the urea moiety are nucleophilic and can undergo substitution reactions. The protons on these nitrogens are weakly acidic and can be removed by a base to generate a more potent nucleophile. semanticscholar.org

N-Alkylation: Direct alkylation on the urea nitrogen can be challenging as O-alkylation to form isoureas can be a competing pathway. google.com However, specific conditions have been developed to favor N-alkylation. One effective method involves the use of a strong base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. google.com Phase-transfer catalysis has also been successfully employed for the N-alkylation of ureas. google.com For unsymmetrical diaryl ureas, it has been shown that alkylation can occur regioselectively. nih.gov Iridium-catalyzed reactions using alcohols as alkylating agents provide another modern approach. uno.edu

N-Acylation: The urea nitrogens can be readily acylated using standard acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. researchgate.net This reaction leads to the formation of N-acylurea derivatives, which are important intermediates in medicinal chemistry and organic synthesis. nih.govmdpi.comresearchgate.net The reaction proceeds via nucleophilic attack of the urea nitrogen on the carbonyl carbon of the acylating agent.

| Reaction Type | Reagents | Predicted Product Structure |

|---|---|---|

| N-Methylation | 1. NaH, DMF 2. CH₃I | N-methylated derivative of this compound |

| N-Benzylation | 1. K₂CO₃, TBAI 2. BnBr | N-benzylated derivative of this compound |

| N-Acetylation | (CH₃CO)₂O, Pyridine | N-acetylated derivative of this compound |

| N-Benzoylation | PhCOCl, Et₃N | N-benzoylated derivative of this compound |

The phenylmethoxy, or benzyl ether, linkage provides another site for chemical transformation.

Ether Cleavage: The most common transformation of a benzyl ether is its cleavage to reveal the corresponding phenol. This deprotection can be achieved through several methods. Catalytic hydrogenolysis using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a highly effective method, though it may be incompatible with other reducible functional groups like nitro groups or alkenes. nih.govresearchgate.net Chemical methods offer alternatives with different chemoselectivity. Strong Lewis acids, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can cleave benzyl ethers under mild conditions, often tolerating other protecting groups. organic-chemistry.org Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is also possible, particularly with photolytic activation. nih.govorganic-chemistry.org

Substitution on the Terminal Phenyl Ring: The terminal phenyl ring of the benzyl group is electronically isolated from the rest of the molecule and can undergo its own electrophilic aromatic substitution reactions. As it is unsubstituted, it will react similarly to toluene, with a slight deactivation due to the -OCH₂- group. Electrophilic attack will yield a mixture of ortho and para isomers.

| Reaction Type | Reagents | Resulting Compound |

|---|---|---|

| Ether Cleavage (Hydrogenolysis) | H₂, Pd/C, EtOH | 1-(4-Hydroxyphenyl)-3-phenylurea |

| Ether Cleavage (Lewis Acid) | BCl₃·SMe₂, CH₂Cl₂ | 1-(4-Hydroxyphenyl)-3-phenylurea |

| Substitution on Terminal Phenyl | Br₂, FeBr₃ | 1-(4-((4-Bromophenyl)methoxy)phenyl)-3-phenylurea |

Mechanistic Studies of Key Reactions Involving the Urea Moiety

While specific mechanistic studies on this compound are not extensively documented, the reactivity of its core diaryl urea moiety is well understood through analogy with similar structures.

The mechanism of electrophilic aromatic substitution is governed by the ability of the urea substituent to stabilize the intermediate arenium ion. The nitrogen atom attached to the ring donates its lone pair of electrons through resonance, delocalizing the positive charge of the carbocation intermediate. This resonance stabilization is most effective when the electrophile attacks at the ortho and para positions, as it allows for a resonance structure where the positive charge is placed on the carbon bearing the nitrogen substituent, which is then stabilized by the nitrogen's lone pair. organicchemistrytutor.comyoutube.com This stabilization lowers the activation energy for the formation of the ortho and para intermediates compared to the meta intermediate, thus explaining the ortho, para-directing effect. libretexts.org

Reactions at the urea nitrogens, such as N-alkylation and N-acylation, proceed via a nucleophilic substitution mechanism. researchgate.net The urea acts as the nucleophile, attacking the electrophilic carbon of the alkylating or acylating agent. nih.govbritannica.com The reactivity is significantly enhanced by deprotonation with a base. The resulting urea anion is a stronger nucleophile, facilitating the displacement of the leaving group on the electrophile.

The formation of the urea itself typically involves the nucleophilic addition of an amine to an isocyanate. In the context of synthesizing the title compound, 4-phenylmethoxyaniline would act as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl isocyanate. This is followed by a proton transfer to yield the final urea product.

Synthesis and Academic Investigation of Novel Derivatives and Analogs of 1 Phenyl 3 4 Phenylmethoxyphenyl Urea

Systematic Modification of the Phenyl Ring

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the terminal phenyl ring plays a critical role in the activity of diaryl urea (B33335) derivatives. Studies on analogous compounds have shown that introducing electron-withdrawing groups (EWGs) at the para-position of the phenyl ring can be beneficial for activity. For instance, in a series of phenyl urea derivatives investigated as IDO1 inhibitors, EWGs at the para-position were found to enhance the hydrogen bond donor capability of the urea group, leading to improved inhibitory activity. nih.gov Specifically, derivatives featuring p-CN and p-NO₂ groups showed significantly higher potency. nih.gov Conversely, the introduction of electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) has been shown in other series to lower cytotoxic activity compared to analogs with EWGs. nih.gov The positioning of these groups is also crucial, with substitutions at the ortho- and meta-positions often leading to a complete loss of activity. nih.gov

| Substituent Group | Position | Electronic Effect | Observed Impact on Activity |

| -CN | para | Electron-Withdrawing | Potent inhibitory activity. nih.gov |

| -NO₂ | para | Electron-Withdrawing | High potent inhibitory activity. nih.gov |

| -Cl | para | Electron-Withdrawing | Potent inhibitory activity. nih.gov |

| -CH₃ | para | Electron-Donating | Lower activity compared to EWGs. nih.gov |

| -OCH₃ | para | Electron-Donating | Lower activity compared to EWGs. nih.gov |

| -CH₃, -Cl, -CN, -OCH₃ | ortho, meta | Various | Loss of inhibitory activity. nih.gov |

Halogenation and Alkyl Substitution Studies

Halogenation is a common strategy to modulate the properties of bioactive molecules. In the context of diaryl ureas, halogen substituents on the phenyl ring have yielded compounds with significant activity. For example, a 4-chlorophenyl derivative was a key feature in a potent anticancer agent. nih.govresearchgate.net The introduction of larger halogens like bromine has also been explored. SAR studies have indicated that dihalogenated phenyl analogs can display greater antitumor activity than their monohalogenated counterparts. nih.gov

Alkyl substitutions, while generally considered electron-donating, have also been investigated. However, research has shown that replacing the phenyl ring entirely with non-aromatic groups like cyclohexyl or n-hexyl can lead to a loss of inhibition, highlighting the importance of the aromatic system for activity. nih.gov The introduction of bulky alkyl groups on the aromatic rings can also influence the compound's conformation and solubility. nih.gov

| Modification | Substituent/Group | Position | Notable Finding |

| Halogenation | -Cl | para | Component of potent anticancer derivatives. nih.govresearchgate.net |

| Halogenation | -Br | para | Showed considerable antitumor activity. nih.gov |

| Dihalogenation | -Cl | 2,4- or 3,4- | Superior cytotoxic activity compared to monochloro analogs. nih.gov |

| Alkyl Substitution | -CH₃ | para | Generally less active than halogenated derivatives. nih.gov |

| Ring Replacement | Cyclohexyl | N/A | Resulted in loss of inhibitory activity. nih.gov |

Structural Variations of the 4-Phenylmethoxyphenyl Moiety

The 4-phenylmethoxyphenyl group, also referred to as the 4-(benzyloxy)phenyl group, offers multiple sites for structural modification to explore new chemical space and alter biological activity. These include changes to the benzyl (B1604629) group's phenyl ring, the connecting ether linkage, and the entire benzyl ether unit.

Alterations to the Phenyl Ring (e.g., substituted phenyl, heteroaryl)

Modifying the phenyl ring of the benzyl ether portion is a key strategy for optimizing activity. A prominent example involves replacing this phenyl ring with a heteroaromatic system, such as pyridine (B92270). By doing so, researchers have developed potent anticancer agents. nih.govresearchgate.net For instance, derivatives incorporating a [3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy group in place of the benzyloxy group have demonstrated significant antiproliferative effects. nih.govresearchgate.net This substitution introduces a nitrogen atom into the ring system, which can act as a hydrogen bond acceptor and potentially form key interactions with biological targets. nih.gov Other heterocyclic replacements, such as indol-3-yl, have also shown to spark activity. nih.gov

| Original Moiety | Modified Moiety | Rationale/Observation |

| Phenyl | Pyridin-2-yl | Introduction of a nitrogen atom for potential hydrogen bonding; led to potent anticancer agents. nih.govresearchgate.netnih.gov |

| Phenyl | Indol-3-yl | Resulted in significant activity against c-MET and VEGFR-2. nih.gov |

| Phenyl | Naphthyl | Resulted in decreased activity. nih.gov |

| Linkage Type | Specific Example | Context |

| Ether (-O-) | Methoxy (in parent) | Standard linkage in the core structure. |

| Modified Ether (-O-) | 2,2,2-trifluoroethoxy | Used in potent anticancer analogs on a substituted pyridine ring. nih.govresearchgate.net |

| Thioether (-S-) | (Pyridin-2-ylmethyl)thio | Served as an effective bioisostere, leading to active antiproliferative agents. nih.gov |

Replacement of the Benzyl Ether Unit

In a broader approach to structural modification, the entire benzyl ether unit can be replaced with other sizable substituents to probe the requirements of the target's binding pocket. This strategy is exemplified by the development of sorafenib (B1663141) analogs, where the 4-aminophenoxy group is a key structural feature. asianpubs.org In these molecules, the benzyl ether is effectively replaced by a direct ether linkage to a different aromatic system, such as an N-methylpicolinamide group. asianpubs.org Further studies have inserted a carbon atom between the urea and the phenyl ring, changing the diaryl urea scaffold to an N-aryl-N'-benzylurea scaffold, in an effort to enhance molecular flexibility. mdpi.com These extensive modifications underscore the versatility of the urea core and the potential to discover novel activities by exploring diverse substituents at this position.

| Original Unit | Replacement Unit | Example Class/Compound |

| Benzyl Ether | 4-(N-methylpicolinamide)oxy | Sorafenib analogs. asianpubs.org |

| Benzyl Ether | 4-(Quinoxalindione)oxy | Novel diaryl ureas with a quinoxalindione moiety. nih.gov |

| Phenylmethoxyphenyl | Benzyl (N-aryl-N'-benzylurea) | Introduction of a methylene (B1212753) spacer to increase flexibility. mdpi.com |

Exploration of the Urea Linker Modifications

The urea moiety is a critical structural feature in 1-Phenyl-3-(4-phenylmethoxyphenyl)urea and its analogs, primarily due to its ability to act as both a hydrogen bond donor and acceptor. This characteristic allows it to form stable interactions with biological targets. researchgate.net Modifications to this linker are a key strategy in medicinal chemistry to fine-tune the molecule's properties.

Replacement with Thiourea (B124793) or Other Carbamide Derivatives

Replacing the oxygen atom of the urea group with a sulfur atom to form a thiourea is a common bioisosteric modification. Thiourea was first synthesized in 1873 and serves as a classical analog of urea. nih.gov This substitution alters the electronic and hydrogen-bonding properties of the linker. The C=S bond in thiourea is longer and less polarized than the C=O bond in urea, which can affect the geometry and strength of interactions with target receptors.

Thiourea derivatives, much like their urea counterparts, are synthesized through the reaction of an amine with an isothiocyanate. researchgate.net This modification has been explored in various diaryl structures to modulate biological activity. For instance, studies on different classes of compounds have shown that the inclusion of a thiourea fragment can influence their therapeutic effects. researchgate.netmdpi.com

Other carbamide derivatives can also be used as urea surrogates. For example, cyanoguanidines and squaramides have been successfully employed to replace the urea group in bioactive compounds. nih.gov These replacements are chosen to improve properties such as cell permeability, which can be limited by the strong hydrogen-bonding capacity of the parent urea that may hinder intestinal absorption. nih.gov

Table 1: Comparison of Urea and Thiourea Linker Properties

| Feature | Urea (-NH-CO-NH-) | Thiourea (-NH-CS-NH-) | Impact of Substitution |

|---|---|---|---|

| Hydrogen Bonding | Strong H-bond donor (NH) and acceptor (C=O) researchgate.net | Strong H-bond donor (NH), weaker H-bond acceptor (C=S) | Alters strength and geometry of receptor interactions. |

| Tautomerism | Exists predominantly in the keto form. | Can exist in thione and thiol tautomeric forms. mdpi.com | Potentially allows for different binding modes. |

| Polarity | The C=O bond is highly polarized. | The C=S bond is less polarized and more lipophilic. | Can influence solubility and membrane permeability. |

| Synthesis | Amine + Isocyanate nih.gov | Amine + Isothiocyanate researchgate.net | Allows for parallel synthesis of both urea and thiourea libraries. |

Introduction of Steric Constraints or Flexible Linkers

Modifying the urea linker by introducing substituents on the nitrogen atoms can impose steric constraints that significantly alter the molecule's conformation and properties. For example, the introduction of a methyl group on one of the urea nitrogens disrupts the planarity of the molecule. nih.gov This disruption can reduce crystal packing energy and thereby enhance water solubility. nih.gov

The conformation of diaryl ureas is influenced by the degree of electron delocalization from the nitrogen atoms to the carbonyl group. nih.gov Introducing sterically demanding groups can affect this delocalization and force the molecule to adopt specific spatial arrangements, which can be crucial for fitting into a protein's binding pocket. The strategic placement of bulky substituents can enhance potency and selectivity by optimizing interactions with the target. nih.govnih.gov

Conversely, flexible linkers can be incorporated to allow the aryl moieties to access different regions within a binding site. The type and length of these linkers can be adjusted to modify the spatial reach and orientation of the key interacting groups. nih.gov This approach provides a way to probe the topology of a binding pocket and optimize hydrophobic and π-stacking interactions. nih.gov

Design Principles for Modulating Chemical Properties and Interactions

The design of novel derivatives of this compound relies on established principles of medicinal chemistry, including rational design based on computational modeling and the generation of compound libraries for screening.

Rational Design Based on Computational Predictions

Rational drug design, aided by computational tools, is a cornerstone for the development of new diaryl urea derivatives. tbzmed.ac.ir This approach uses knowledge of the three-dimensional structure of a biological target to design molecules that are predicted to bind with high affinity and selectivity.

Molecular docking is a key computational technique used in this process. It predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to visualize potential hydrogen bonds and hydrophobic interactions. nih.govtbzmed.ac.ir For diaryl ureas, docking studies can help rationalize the importance of the urea linker in forming key hydrogen bonds with amino acid residues, such as a conserved glutamic acid, in the active site of many kinases. researchgate.net